2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a pyridin-3-yl group attached to the alpha carbon. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl groupThe reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of high-throughput techniques and optimized reaction conditions ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyridin-3-yl group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as trifluoroacetic acid (TFA) are used to remove the Boc group.
Substitution: Substitution reactions often involve the use of strong bases or nucleophiles.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, N-oxides of the pyridin-3-yl group, and various substituted derivatives .
Scientific Research Applications
2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The pyridin-3-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid
- 2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid
- N-(tert-Butoxycarbonyl)-3-pyridinyl-L-alanine
Uniqueness
2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is unique due to the presence of the pyridin-3-yl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides and other biologically active molecules .
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-6-5-7-14-8-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17) |
InChI Key |
UJMZRFRMINOTOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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